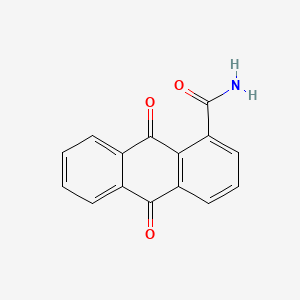
Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include tert-butylsulfinamide, 4-chlorobenzaldehyde, and isopropyl alcohol. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-fluorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
- Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-bromophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
- Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-methylphenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
Uniqueness
Ethyl 2-(2-((S)-(((S)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)-4-isopropoxy-5-methoxyphenyl)acetate is unique due to the presence of the tert-butylsulfinyl group and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H34ClNO5S |
|---|---|
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
ethyl 2-[2-[(S)-(tert-butylsulfinylamino)-(4-chlorophenyl)methyl]-5-methoxy-4-propan-2-yloxyphenyl]acetate |
InChI |
InChI=1S/C25H34ClNO5S/c1-8-31-23(28)14-18-13-21(30-7)22(32-16(2)3)15-20(18)24(27-33(29)25(4,5)6)17-9-11-19(26)12-10-17/h9-13,15-16,24,27H,8,14H2,1-7H3/t24-,33?/m0/s1 |
InChI-Schlüssel |
GNEANJAOTQYPCY-PPVAYSNCSA-N |
Isomerische SMILES |
CCOC(=O)CC1=CC(=C(C=C1[C@H](C2=CC=C(C=C2)Cl)NS(=O)C(C)(C)C)OC(C)C)OC |
Kanonische SMILES |
CCOC(=O)CC1=CC(=C(C=C1C(C2=CC=C(C=C2)Cl)NS(=O)C(C)(C)C)OC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)









![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)


